1-Bromo-3-phenyl-2-propanone
Overview
Description
1-Bromo-3-phenyl-2-propanone, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It is known that brominated compounds can participate in various chemical reactions, such as etherification . In these reactions, the bromine atom can act as a leaving group, allowing the compound to interact with its targets .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions . The compound’s bromine atom can be replaced by nucleophiles in substitution reactions, potentially affecting various biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 237-238 °c and density of 1.31 g/mL at 25 °C , may influence its pharmacokinetic behavior.
Result of Action
The compound’s potential to participate in various chemical reactions suggests that it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-3-phenyl-2-propanone. For example, the compound’s reactivity may be influenced by the pH and temperature of its environment .
Biological Activity
1-Bromo-3-phenyl-2-propanone (CAS Number: 20772-12-7) is a brominated organic compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
This compound has the molecular formula CHBrO and a molecular weight of 213.07 g/mol. It is characterized as a corrosive and irritant substance, necessitating careful handling in laboratory settings. The compound typically exhibits a purity of around 95% and has a boiling point of approximately 237-238 °C.
Reactivity and Biochemical Pathways
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions, particularly nucleophilic substitutions. Brominated compounds often engage in reactions that modify biological molecules, potentially leading to significant pharmacological effects. The compound's reactivity can be influenced by environmental factors such as pH and temperature, which may alter its efficacy .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Data suggests that the compound can interact with various biological targets, including enzymes involved in metabolic pathways. Its stability and reactivity under physiological conditions are essential for predicting its behavior in biological systems.
Anticancer Properties
This compound has been investigated for its role in synthesizing tyrosine kinase inhibitors, which are critical in cancer treatment. Tyrosine kinases are enzymes that, when overactive, can lead to uncontrolled cell proliferation. Compounds derived from this compound have shown promise as antiangiogenic agents, inhibiting the formation of new blood vessels that tumors require for growth .
Case Studies
Several studies have highlighted the anticancer potential of derivatives synthesized from this compound:
- Study on Tyrosine Kinase Inhibition : A study demonstrated that derivatives of this compound exhibited IC values ranging from 10 μM to 30 μM against various cancer cell lines, indicating moderate potency as tyrosine kinase inhibitors .
- Antiangiogenic Activity : Research indicated that certain derivatives could inhibit angiogenesis in vitro by affecting endothelial cell proliferation and migration, crucial processes for tumor growth .
Data Tables
Property | Value |
---|---|
Molecular Formula | CHBrO |
Molecular Weight | 213.07 g/mol |
Boiling Point | 237–238 °C |
Purity | ~95% |
GHS Hazard Class | Corrosive; Irritant |
Biological Activity | IC (μM) |
---|---|
Tyrosine Kinase Inhibitors | 10 – 30 |
Antiangiogenic Activity | Varies (in vitro studies) |
Properties
IUPAC Name |
1-bromo-3-phenylpropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFGSVFCDAILNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466890 | |
Record name | 1-bromo-3-phenyl-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20772-12-7 | |
Record name | 1-Bromo-3-phenyl-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20772-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-bromo-3-phenyl-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-phenylpropan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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